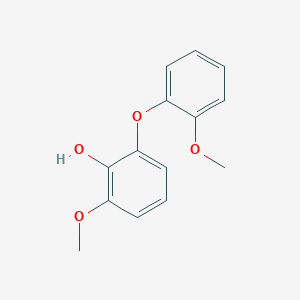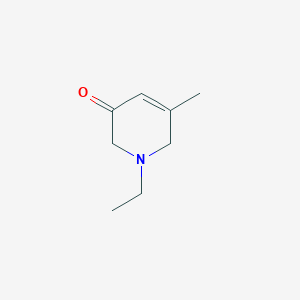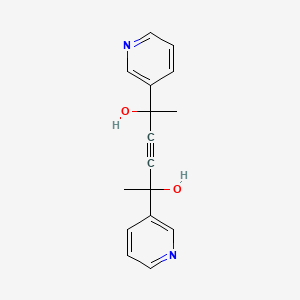
2-Allyl-1-(benzyloxy)-5-methoxynaphthalene
概要
説明
2-Allyl-1-(benzyloxy)-5-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an allyl group, a benzyloxy group, and a methoxy group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-1-(benzyloxy)-5-methoxynaphthalene typically involves the following steps:
Starting Material: The synthesis begins with 2-allyl-1-naphthol.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a reaction with benzyl chloride in the presence of a base such as potassium carbonate.
Methoxy Group Introduction: The methoxy group is introduced by methylation using methyl iodide and a base like sodium hydride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions: 2-Allyl-1-(benzyloxy)-5-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation of the allyl group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the benzyloxy group.
Substitution: Sodium hydride (NaH) and methyl iodide (MeI) are used for methylation reactions.
Major Products:
Epoxidation: Formation of 2-(2,3-epoxypropyl)-1-(benzyloxy)-5-methoxynaphthalene.
Reduction: Formation of 2-allyl-1-(hydroxy)-5-methoxynaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
科学的研究の応用
2-Allyl-1-(benzyloxy)-5-methoxynaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Allyl-1-(benzyloxy)-5-methoxynaphthalene involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and differentiation.
類似化合物との比較
- 2-Allyl-1-(benzyloxy)-4-methoxynaphthalene
- 2-Allyl-1-(benzyloxy)-3-methoxynaphthalene
- 2-Allyl-1-(benzyloxy)-6-methoxynaphthalene
Comparison:
- Structural Differences: The position of the methoxy group varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Uniqueness: 2-Allyl-1-(benzyloxy)-5-methoxynaphthalene is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
5-methoxy-1-phenylmethoxy-2-prop-2-enylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2/c1-3-8-17-13-14-18-19(11-7-12-20(18)22-2)21(17)23-15-16-9-5-4-6-10-16/h3-7,9-14H,1,8,15H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWVBSGGFPKHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=C2OCC3=CC=CC=C3)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B3292977.png)






